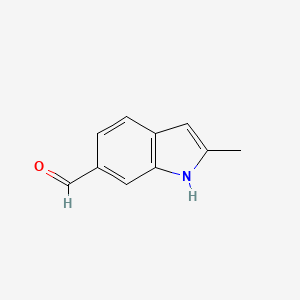
2-Methyl-1H-indole-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-indole-6-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
2-Methyl-1H-indole-6-carbaldehyde, like other indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple targets . For example, some indole derivatives have been reported to inhibit CYP2A6-mediated nicotine metabolism , which could potentially reduce cigarette smoking .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 2-Methyl-1H-indole-6-carbaldehyde, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-Methyl-1H-indole-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where indole is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the corresponding indole-3-carbaldehyde. Subsequent methylation at the 2-position yields this compound .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-Methyl-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-Methyl-1H-indole-6-carboxylic acid, while reduction yields 2-Methyl-1H-indole-6-methanol .
Scientific Research Applications
2-Methyl-1H-indole-6-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
2-Methyl-1H-indole-6-carbaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Similar in structure but with the aldehyde group at the 3-position.
2-Methyl-1H-indole-3-carbaldehyde: Similar in structure but with the aldehyde group at the 3-position and a methyl group at the 2-position.
1-Methyl-1H-indole-6-carbaldehyde: Similar in structure but with a methyl group at the 1-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2-methyl-1H-indole-6-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-9-3-2-8(6-12)5-10(9)11-7/h2-6,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNMCDWTLBJSSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate](/img/structure/B579534.png)
![2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate](/img/structure/B579535.png)
![(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol](/img/structure/B579537.png)

![(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B579540.png)
![D2(3H),A-Naphthaleneacetic acid, A-cyano-7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-, ethyl ester](/img/structure/B579541.png)
![diethyl 5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B579543.png)
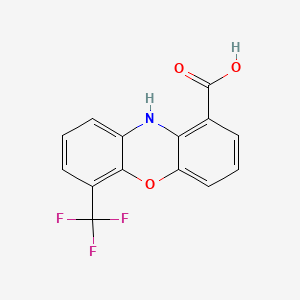
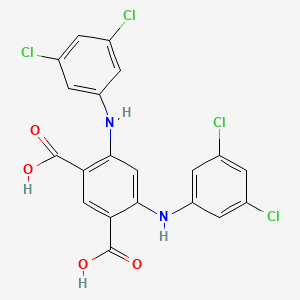
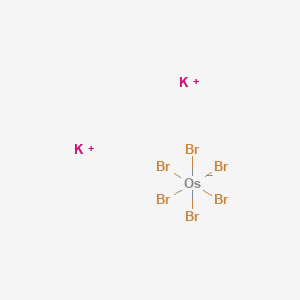
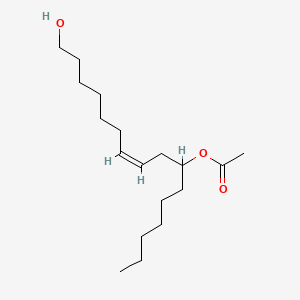
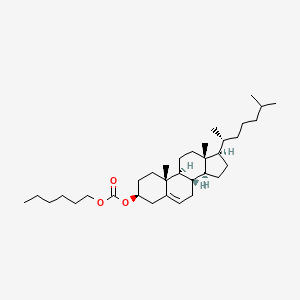
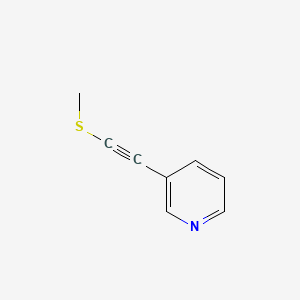
![3-(4-Phenyl-3-oxatricyclo[4.2.1.02,5]nonan-4-yl)pyridine](/img/structure/B579556.png)
